molecular formula C10H20N2O2 B3373999 N-(2-methoxyethyl)-6-methylpiperidine-3-carboxamide CAS No. 1016857-64-9

N-(2-methoxyethyl)-6-methylpiperidine-3-carboxamide

Cat. No.: B3373999
CAS No.: 1016857-64-9
M. Wt: 200.28 g/mol
InChI Key: NWKCPORCHCYTJF-UHFFFAOYSA-N
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Description

N-(2-Methoxyethyl)-6-methylpiperidine-3-carboxamide is a synthetic organic compound featuring a piperidine ring substituted with a methyl group at the 6-position and a carboxamide moiety at the 3-position. The carboxamide nitrogen is further functionalized with a 2-methoxyethyl chain.

Properties

IUPAC Name

N-(2-methoxyethyl)-6-methylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-8-3-4-9(7-12-8)10(13)11-5-6-14-2/h8-9,12H,3-7H2,1-2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWKCPORCHCYTJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1)C(=O)NCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-6-methylpiperidine-3-carboxamide typically involves the reaction of 6-methylpiperidine-3-carboxylic acid with 2-methoxyethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems for reagent addition and temperature control can further improve the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-6-methylpiperidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Reactions

The compound can undergo several types of reactions:

  • Oxidation : Using potassium permanganate or chromium trioxide to yield oxidized products.
  • Reduction : Employing lithium aluminum hydride to convert the carboxamide group to an amine.
  • Substitution : The methoxyethyl group can be substituted through nucleophilic reactions.

Chemistry

N-(2-methoxyethyl)-6-methylpiperidine-3-carboxamide serves as an important intermediate in the synthesis of more complex organic compounds. Its unique structure allows it to participate in various chemical transformations that are essential for developing new materials and chemical processes .

Biology

This compound has been investigated for its potential as a ligand in receptor studies. Research indicates that it may interact with specific biological targets, modulating their activity and influencing various biochemical pathways. This interaction is crucial for understanding its potential therapeutic effects .

Medicine

This compound is being explored for its therapeutic applications, particularly in treating neurological disorders. Its ability to cross the blood-brain barrier enhances its efficacy in central nervous system applications. Additionally, preliminary studies suggest it may exhibit anticancer properties by inducing apoptosis in cancer cells .

The biological activity of this compound is attributed to its interactions with enzymes and receptors:

  • Anticancer Potential : Studies show that similar piperidine derivatives can induce apoptosis and inhibit cancer cell proliferation through modulation of critical signaling pathways such as JAK/STAT and MAPK .
  • Neurological Applications : The compound's structural characteristics may enhance its ability to target neurological pathways, making it a candidate for further investigation in neuropharmacology .

Cytotoxicity Studies

In vitro assessments have demonstrated that piperidine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound showed significant reductions in cell viability with IC50 values indicating potent activity against specific cancer types .

Mechanistic Insights

Molecular docking studies have revealed effective binding of these compounds to target proteins involved in cancer progression, suggesting possible mechanisms for their anticancer effects .

Mechanism of Action

The mechanism by which N-(2-methoxyethyl)-6-methylpiperidine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Core Scaffold and Substituent Analysis

Target Compound :

  • Carboxamide group : Positioned at the 3rd carbon, enabling hydrogen bonding.
  • N-substituent : 2-Methoxyethyl chain enhances hydrophilicity compared to alkyl chains.

Analog 1 : N-(2-Hydroxyethyl)-1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-6-methylpyrrolo[3,2-b]pyridine-3-carboxamide ()

  • Core: Pyrrolopyridine (fused bicyclic system) vs. piperidine (monocyclic).
  • Substituents : 2-Hydroxyethyl chain (increases polarity) vs. 2-methoxyethyl (improves lipid solubility).
  • Applications: Known as DprE1-IN-1, a tuberculosis drug candidate, highlighting carboxamide’s role in targeting enzymes .

Analog 2 : N-(2-Methoxyethyl)-N-methyl-pyrrolidinium tetrafluoroborate ()

  • Core : Pyrrolidinium (charged, ionic liquid) vs. neutral piperidine.
  • Substituents : 2-Methoxyethyl chain shared; used to modify ionic liquid properties (e.g., low melting point, high conductivity) .

Analog 3 : (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(piperidin-4-yl)ethyl)-1H-indole-3-carboxamide ()

  • Core : Piperidine + indole vs. standalone piperidine.
  • Synthesis: Sodium hydroxide in methanol/water, a common method for carboxamide formation .

Physicochemical Properties

Property Target Compound (Inferred) Analog 1 () Analog 2 ()
Molecular Weight ~240–260 g/mol 426.45 g/mol 231.04 g/mol (tetrafluoroborate)
Solubility Moderate in polar solvents High (due to hydroxyethyl) High in ionic liquids
Key Functional Groups 2-Methoxyethyl, 6-methylpiperidine 2-Hydroxyethyl, pyrrolopyridine Ionic pyrrolidinium

Key Differentiators and Challenges

  • Steric Effects : The 6-methylpiperidine core may reduce conformational flexibility compared to pyrrolidine-based analogs.
  • Toxicity Considerations : Acetamide derivatives (e.g., ) often require stringent safety protocols, implying similar handling needs for the target compound .
  • Synthetic Complexity : Piperidine functionalization at specific positions (e.g., 3-carboxamide) demands regioselective methods, as seen in and .

Biological Activity

N-(2-methoxyethyl)-6-methylpiperidine-3-carboxamide is a compound of significant interest in biological research due to its potential therapeutic applications and interactions with various biological targets. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound is a piperidine derivative that has been studied for its various biological activities. The compound's structure allows it to interact with multiple biological systems, making it a candidate for further investigation in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may act as a ligand, modulating the activity of these targets through binding or inhibition, which leads to alterations in cellular pathways and physiological responses.

Biological Activities

1. Anticancer Potential
Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies on piperidine derivatives have shown that they can induce apoptosis and inhibit proliferation in cancer cells by affecting critical signaling pathways such as JAK/STAT and MAPK .

2. Neurological Applications
The compound is being explored for its potential therapeutic effects in treating neurological disorders. Its structural characteristics may provide advantages in crossing the blood-brain barrier, thereby enhancing its efficacy in central nervous system applications.

3. Interaction with Biomolecules
this compound has been investigated for its interactions with various biomolecules, including proteins and nucleic acids. These interactions can lead to significant alterations in cellular behavior and are crucial for understanding the compound's full biological profile.

Case Studies

Several studies have highlighted the biological activities associated with this compound and related compounds:

  • Cytotoxicity Studies : In vitro assessments demonstrated that piperidine derivatives could reduce cell viability in cancer cell lines, showing IC50 values indicative of potent activity .
  • Mechanistic Insights : Molecular docking studies revealed that these compounds bind effectively to target proteins involved in cancer progression, suggesting a potential mechanism for their anticancer effects .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
This compoundPiperidine ring with methoxyethyl groupPotential anticancer and neuroprotective effects
N-(2-acetoxyethyl)-p-nitroanilineNitro group substitutionAnticancer properties
Poly(N,N-bis(2-methoxyethyl)acrylamide)Polymer structureUsed in drug delivery systems

This table illustrates how structural variations can influence the biological activity of piperidine derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-methoxyethyl)-6-methylpiperidine-3-carboxamide
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N-(2-methoxyethyl)-6-methylpiperidine-3-carboxamide

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